3-(2-(4-Methoxycinnamyl)phenyl)acrylic acid
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Overview
Description
3-(2-(4-methoxycinnamyl)phenyl)acrylic acid is a small molecular compound with a complex structure that includes a methoxycinnamyl group attached to a phenylacrylic acid backbone.
Preparation Methods
The synthesis of 3-(2-(4-methoxycinnamyl)phenyl)acrylic acid typically involves the reaction of 4-methoxycinnamaldehyde with phenylacetic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to promote the reaction, and the product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification and quality control to ensure the consistency of the final product.
Chemical Reactions Analysis
3-(2-(4-methoxycinnamyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-(4-methoxycinnamyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(4-methoxycinnamyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory processes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(2-(4-methoxycinnamyl)phenyl)acrylic acid can be compared with other similar compounds, such as:
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid: This compound has similar structural features but includes additional methoxy groups, which may alter its chemical and biological properties.
3-Phenylacrylic acid: A simpler compound with a phenyl group attached to an acrylic acid backbone, lacking the methoxycinnamyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H18O3 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
(E)-3-[2-[(E)-3-(4-methoxyphenyl)prop-2-enyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H18O3/c1-22-18-12-9-15(10-13-18)5-4-8-16-6-2-3-7-17(16)11-14-19(20)21/h2-7,9-14H,8H2,1H3,(H,20,21)/b5-4+,14-11+ |
InChI Key |
UIMOCAMZLBHNCQ-CTLAPNPFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CC2=CC=CC=C2/C=C/C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCC2=CC=CC=C2C=CC(=O)O |
Origin of Product |
United States |
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